molecular formula C36H62O7SSi2 B11833412 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 913258-17-0

1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B11833412
CAS No.: 913258-17-0
M. Wt: 695.1 g/mol
InChI Key: FXUAOCJGSHZLLB-BYUORFCVSA-N
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Description

2,6,7-Trioxabicyclo[222]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.

    Functional Group Introduction: Addition of functional groups such as phenylsulfonyl and triethylsilyl groups under specific reaction conditions.

    Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

2,6,7-Trioxabicyclo[22

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,6,7-Trioxabicyclo[2.2.2]octane Derivatives: Compounds with similar bicyclic structures but different functional groups.

    Cyclopentyl Derivatives: Compounds with a cyclopentyl core and various substituents.

    Phenylsulfonyl Compounds: Compounds containing the phenylsulfonyl group, which may have similar chemical properties.

Uniqueness

What sets 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- apart from similar compounds is its unique combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

913258-17-0

Molecular Formula

C36H62O7SSi2

Molecular Weight

695.1 g/mol

IUPAC Name

[(1R,2R,3R,4S)-2-(benzenesulfonylmethyl)-3-[(Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)hex-2-enyl]-4-triethylsilyloxycyclopentyl]oxy-triethylsilane

InChI

InChI=1S/C36H62O7SSi2/c1-8-45(9-2,10-3)42-33-25-34(43-46(11-4,12-5)13-6)32(26-44(37,38)30-21-17-16-18-22-30)31(33)23-19-14-15-20-24-36-39-27-35(7,28-40-36)29-41-36/h14,16-19,21-22,31-34H,8-13,15,20,23-29H2,1-7H3/b19-14-/t31-,32-,33+,34-,35?,36?/m1/s1

InChI Key

FXUAOCJGSHZLLB-BYUORFCVSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@H]([C@@H]([C@H]1C/C=C\CCCC23OCC(CO2)(CO3)C)CS(=O)(=O)C4=CC=CC=C4)O[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)OC1CC(C(C1CC=CCCCC23OCC(CO2)(CO3)C)CS(=O)(=O)C4=CC=CC=C4)O[Si](CC)(CC)CC

Origin of Product

United States

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